2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol is an organic compound characterized by the presence of a phenoxy group substituted with three tert-butyl groups at the 2, 4, and 6 positions, and an ethan-1-ol moiety. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol typically involves the alkylation of 2,4,6-tri-tert-butylphenol with ethylene oxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the phenoxide ion on the ethylene oxide. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the phenol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and selectivity. The purification of the final product typically involves distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and are conducted under anhydrous conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in various chemical formulations.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other materials where oxidative stability is crucial.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol primarily involves its ability to scavenge free radicals and prevent oxidative damage. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical. This radical can further react to form non-reactive products, thereby protecting cells and materials from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A closely related compound with similar antioxidant properties but lacking the ethan-1-ol moiety.
2,6-Di-tert-butylphenol: Another antioxidant with two tert-butyl groups, offering less steric hindrance compared to 2,4,6-Tri-tert-butylphenol.
2,4-Di-tert-butylphenol: Similar in structure but with only two tert-butyl groups, providing different reactivity and applications.
Uniqueness
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol is unique due to the presence of the ethan-1-ol moiety, which enhances its solubility and reactivity compared to its analogs. The three tert-butyl groups provide significant steric hindrance, making it a highly effective antioxidant and stabilizer in various applications.
Properties
CAS No. |
64673-13-8 |
---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
2-(2,4,6-tritert-butylphenoxy)ethanol |
InChI |
InChI=1S/C20H34O2/c1-18(2,3)14-12-15(19(4,5)6)17(22-11-10-21)16(13-14)20(7,8)9/h12-13,21H,10-11H2,1-9H3 |
InChI Key |
XOEMPVJMSAEQDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OCCO)C(C)(C)C |
Related CAS |
26636-37-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.